

literature review on 5-chloropyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-chloropyrimidine-2-carboxylic Acid

Cat. No.: B1278066

[Get Quote](#)

An In-depth Technical Review of Chloropyrimidine Carboxylic Acids

This technical guide provides a comprehensive literature review of **5-chloropyrimidine-2-carboxylic acid** and its more prominent isomer, 2-chloropyrimidine-5-carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, synthesis, and applications as versatile intermediates in the synthesis of biologically active molecules.

Introduction to Chloropyrimidine Carboxylic Acids

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties^{[1][2]}. The introduction of a carboxylic acid and a chlorine atom onto the pyrimidine ring creates highly reactive and versatile building blocks for organic synthesis^{[3][4]}. These functional groups serve as handles for further molecular elaboration through reactions such as amidation, esterification, and nucleophilic substitution, enabling the creation of diverse chemical libraries for drug discovery^[5].

This review focuses on chloropyrimidine carboxylic acids, with a primary focus on the requested **5-chloropyrimidine-2-carboxylic acid** and a comparative analysis of the more extensively documented isomer, 2-chloropyrimidine-5-carboxylic acid.

Physicochemical Properties

The positional arrangement of the chloro and carboxylic acid groups significantly influences the molecule's physical and chemical characteristics. A summary of the key properties for both isomers is presented below for easy comparison.

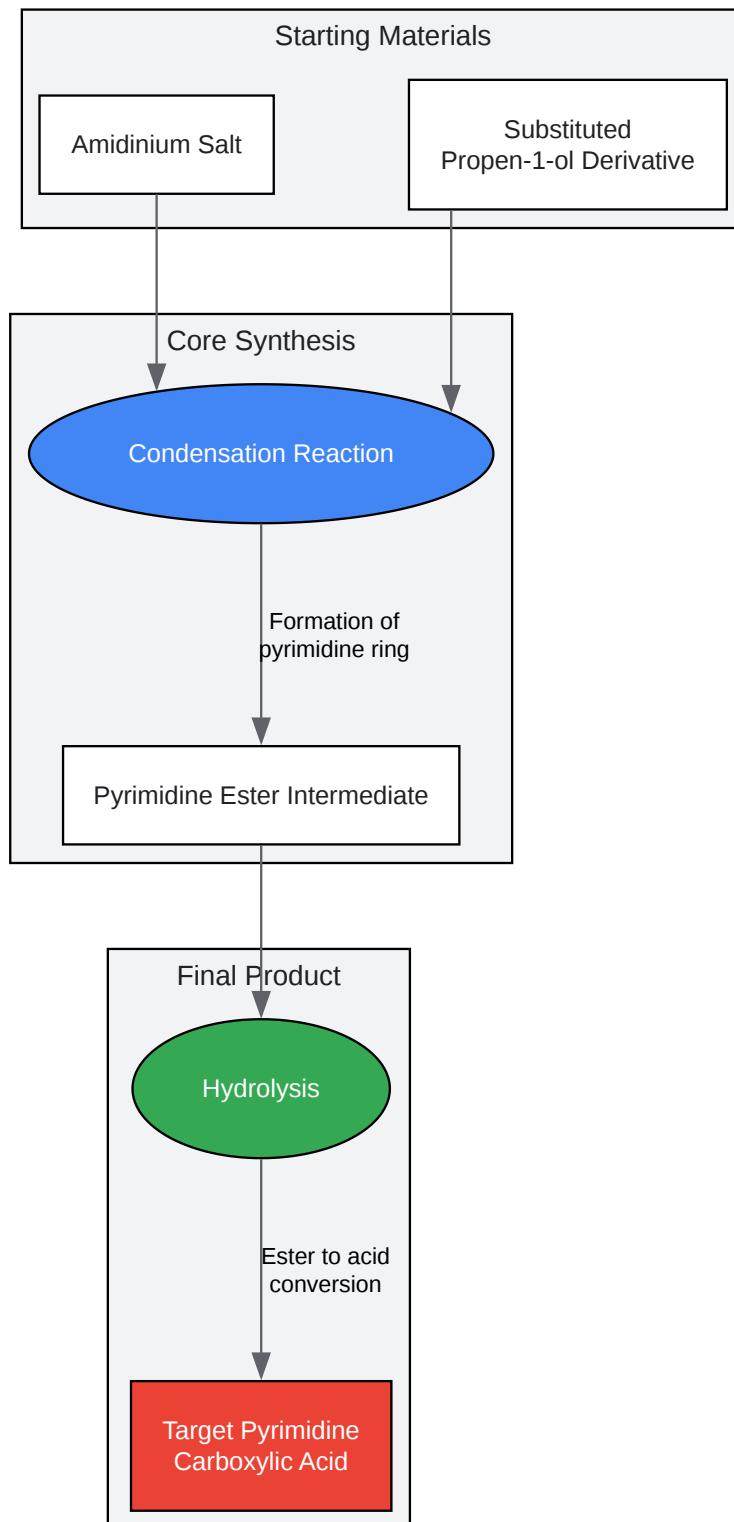
Table 1: Physicochemical Properties of 5-chloropyrimidine-2-carboxylic acid

Property	Value	Source
CAS Number	38275-61-5	[6]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[6]
Molecular Weight	158.54 g/mol	[6]
MDL Number	MFCD07440094	[6]
Storage	Inert atmosphere, 2-8°C	[6]
SMILES	OC(=O)C1=NC=C(Cl)C=N1	[6]

Table 2: Physicochemical Properties of 2-chloropyrimidine-5-carboxylic acid

Property	Value	Source
CAS Number	374068-01-6	[7] [8]
Molecular Formula	C ₅ H ₃ CIN ₂ O ₂	[7]
Molecular Weight	158.54 g/mol	[8]
Appearance	White to off-white powder	[9]
Melting Point	126-131 °C	[7] [9]
Boiling Point	411.4°C at 760 mmHg	[7] [9]
Density	1.58 - 1.6 g/cm ³	[7] [9]
pKa	2.51 ± 0.10 (Predicted)	[7]
LogP	0.82820	[7]
Storage	Under inert gas at 2-8°C	[7]

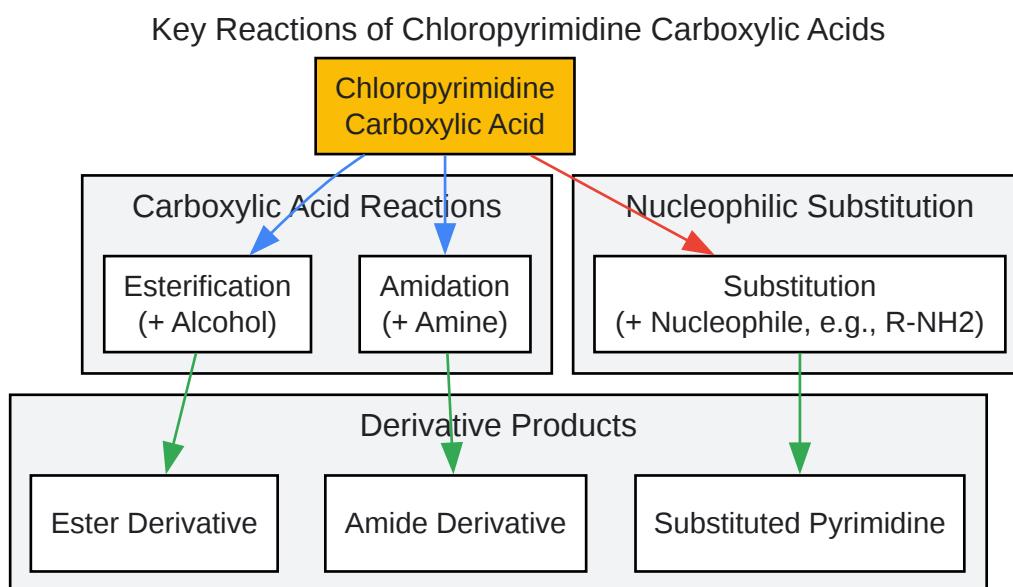
Synthesis and Reactivity


Detailed experimental protocols for the synthesis of **5-chloropyrimidine-2-carboxylic acid** are not readily available in the reviewed literature. However, general methods for the synthesis of substituted pyrimidine-5-carboxylic esters have been described, which can serve as a foundational approach.

General Synthetic Approach

A common strategy involves the condensation of amidinium salts with functionalized propen-1-ol derivatives. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields[\[10\]](#). Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

A generalized workflow for such a synthesis is depicted below.


General Synthetic Workflow for Pyrimidine Carboxylic Acids

[Click to download full resolution via product page](#)

Caption: General workflow for pyrimidine carboxylic acid synthesis.

Key Chemical Reactions

Both 5-chloro- and 2-chloropyrimidine-5-carboxylic acid are valuable intermediates due to their reactive functional groups. The carboxylic acid can undergo standard transformations like esterification and amidation, while the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.

[Click to download full resolution via product page](#)

Caption: Reactivity of chloropyrimidine carboxylic acid intermediates.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for **5-chloropyrimidine-2-carboxylic acid** are not detailed in the available literature, its isomer, 2-chloropyrimidine-5-carboxylic acid, serves as a key building block in the synthesis of various biologically active compounds.

Role as a Pharmaceutical Intermediate

2-Chloropyrimidine-5-carboxylic acid is primarily utilized as a pharmaceutical intermediate^[3] [11][12]. Its structure is integral to the development of novel therapeutics, including:

- **TRPV4 Antagonists:** It is a key component in the synthesis of novel methanone derivatives that act as TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists, which are being investigated for the treatment of pain[7][11].
- **Anticancer and Antiviral Agents:** The pyrimidine scaffold is crucial in the development of various anticancer and antiviral drugs[3]. The reactivity of the 2-chloro-5-carboxy isomer makes it a valuable precursor for creating libraries of compounds to screen for these activities.
- **Enzyme Inhibitors:** Researchers use this compound to study enzyme inhibitors and receptor interactions, contributing to a deeper understanding of biological processes and disease mechanisms[3].

Broader Applications

Beyond pharmaceuticals, these intermediates also find use in:

- **Agrochemicals:** They are employed in the formulation of novel herbicides and fungicides for crop protection[3][5].
- **Material Science:** The reactive functional groups make them suitable precursors for developing new polymers and coatings[5].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or use of **5-chloropyrimidine-2-carboxylic acid** were not found in the initial search. However, a representative protocol for the hydrolysis of a related chloro-heterocyclic ester is provided below to illustrate a typical experimental procedure.

Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylic acid ester

This protocol describes a green chemistry approach to hydrolyze a similar heterocyclic ester to its corresponding carboxylic acid[13].

Materials:

- Methyl 5-chloropyrazine-2-carboxylic acid ester (1.0 mol)
- Lithium hydroxide (1.01 mol)
- Water (1 L)
- Concentrated HCl
- 2 L round-bottomed flask with mechanical stirrer and thermometer

Procedure:

- A solution of lithium hydroxide (24.24 g, 1.01 mol) in 1 L of water is prepared in a 2 L round-bottomed flask equipped with a mechanical stirrer.
- Methyl 5-chloropyrazine-2-carboxylic acid ester (172.5 g, 1.0 mol) is added in portions over 1.5 hours while maintaining the reaction temperature below 40°C.
- The reaction mixture is stirred at room temperature for an additional 2 hours after the addition is complete.
- The resulting solution is acidified to a pH of 2-3 using concentrated HCl.
- The precipitated solid is collected via filtration, washed thoroughly with water, and dried under vacuum at 60°C.
- The final product, 5-chloropyrazine-2-carboxylic acid, is obtained as a white solid[13].

Note: This protocol is for a pyrazine analog and should be adapted and optimized for a pyrimidine substrate.

Conclusion

5-Chloropyrimidine-2-carboxylic acid and its isomer, 2-chloropyrimidine-5-carboxylic acid, are valuable heterocyclic building blocks for chemical synthesis. While the literature on the 5-chloro-2-carboxy isomer is sparse, the extensive documentation for the 2-chloro-5-carboxy isomer highlights the critical role of this structural motif in medicinal chemistry and materials science. Its proven utility in the development of pain therapeutics, anticancer agents, and

agrochemicals underscores the potential of this compound class. Further research into the synthesis and application of less-studied isomers like **5-chloropyrimidine-2-carboxylic acid** could unveil novel chemical entities with unique biological activities, making it a promising area for future exploration by researchers in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]
- 6. 38275-61-5|5-Chloropyrimidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Chloropyrimidine-5-carboxylic acid | C5H3ClN2O2 | CID 11094906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. lookchem.com [lookchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [literature review on 5-chloropyrimidine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278066#literature-review-on-5-chloropyrimidine-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com